
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is a quaternary ammonium compound with a unique structure that includes a pyrrolidinium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide typically involves the reaction of 3-hydroxy-3-methyl-2-methylenepyrrolidine with diethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the production process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved include ion channels, transporters, and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium bromide
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium chloride
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium fluoride
Uniqueness
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions with other molecules. The presence of the iodide ion can enhance the compound’s ability to form stable complexes and may also impact its biological activity compared to its bromide, chloride, and fluoride counterparts.
Eigenschaften
CAS-Nummer |
37398-59-7 |
|---|---|
Molekularformel |
C10H20INO |
Molekulargewicht |
297.18 g/mol |
IUPAC-Name |
1,1-diethyl-3-methyl-2-methylidenepyrrolidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C10H20NO.HI/c1-5-11(6-2)8-7-10(4,12)9(11)3;/h12H,3,5-8H2,1-2,4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IQBLKULKZRFYEP-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CCC(C1=C)(C)O)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


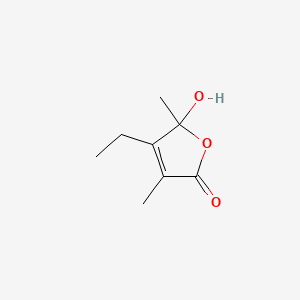
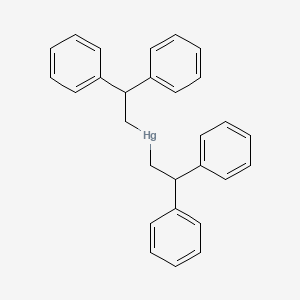

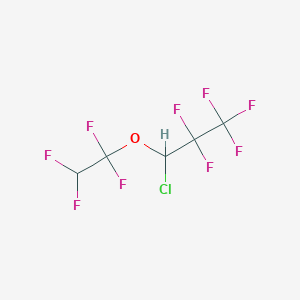

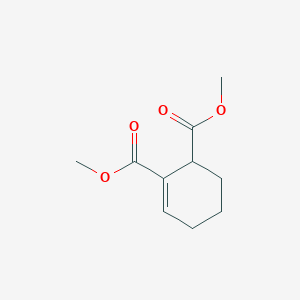
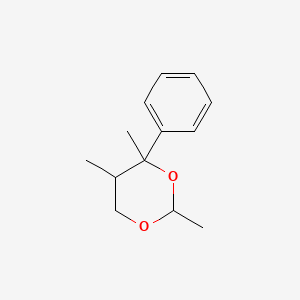
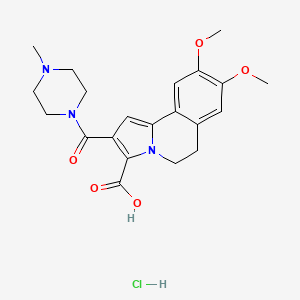
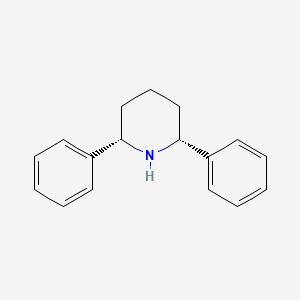
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
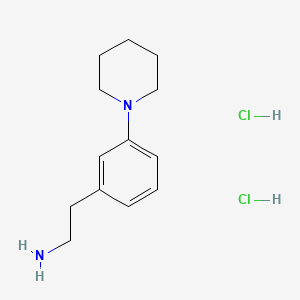
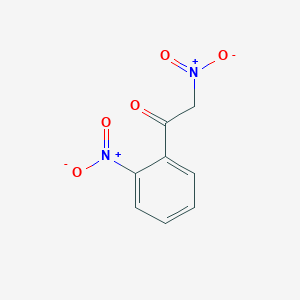
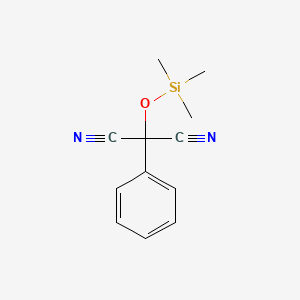
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
